molecular formula C19H17ClN4S B1218400 C.I. Basic Red 29 CAS No. 42373-04-6

C.I. Basic Red 29

Cat. No. B1218400
CAS RN: 42373-04-6
M. Wt: 368.9 g/mol
InChI Key: WMAVHUWINYPPKT-UHFFFAOYSA-M
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Description

C.I. Basic Red 29 is a type of azo dye commonly used in various applications, including the textile industry. Its chemical and physical properties have been the subject of various scientific studies.

Synthesis Analysis

  • Electrochemical Oxidation : A study by Koparal et al. (2007) detailed the electrochemical oxidation of Basic Red 29 using diamond anode in a bipolar trickle tower reactor. The study highlighted the complete removal of BR29 and the reduction of toxicity.

  • Photocatalytic Degradation : Gözmen et al. (2009) investigated the photocatalytic degradation of Basic Red 29 using a UV/TiO2/periodate system, demonstrating significant mineralization and degradation rates.

Molecular Structure Analysis

The molecular structure of Basic Red 29 is characterized by its azo group, which contributes to its vivid color. However, specific studies focusing solely on the molecular structure of Basic Red 29 were not found in the current literature.

Chemical Reactions and Properties

  • Degradation in Aqueous Media : Boutamine et al. (2017) studied the sonochemical degradation of Basic Red 29 in aqueous media, highlighting the impact of operational conditions like pH and ultrasonic power on the degradation process.

  • Combined Ultrasound and Co2+–H2O2 System : The study by Yavuz et al. (2009) explored the degradation of Basic Red 29 using a combination of ultrasound and Co2+–H2O2, showing enhanced degradation rates.

Physical Properties Analysis

The physical properties of Basic Red 29, including its solubility and stability in various media, were not directly addressed in the available papers. However, these properties can be inferred from its use in textile applications and degradation studies.

Chemical Properties Analysis

  • Toxicity Reduction : As mentioned in Koparal et al. (2007), the electrochemical treatment of Basic Red 29 not only degrades the dye but also significantly reduces its toxicity.

  • Interaction with Various Chemicals : Studies like Boutamine et al. (2017) and Yavuz et al. (2009) demonstrate the interaction of Basic Red 29 with various chemical agents, indicating its reactivity and the factors influencing its chemical stability.

Scientific Research Applications

Photocatalytic Degradation

One significant application of Basic Red 29 is in the study of its photocatalytic degradation. Research indicates that Basic Red 29, alongside other dyes, can be effectively degraded in aqueous solutions through photocatalytic processes. For instance, the UV/TiO2/periodate system has been shown to facilitate the degradation and mineralization of Basic Red 29 in both single and binary mixtures, demonstrating substantial reductions in dye concentration under varying conditions such as periodate ion concentration, pH, and irradiation time (Gözmen, Turabik, & Hesenov, 2009).

Electrochemical Oxidation

Electrochemical oxidation presents another area where Basic Red 29 has been actively researched. Studies utilizing diamond anode technology have shown high efficiency in the electrochemical degradation of Basic Red 29 solutions, achieving over 99% removal under optimized conditions. This method also extends to textile wastewater treatment, indicating a promising avenue for industrial wastewater management while significantly reducing toxicity (Koparal, Yavuz, Gürel, & Oğütveren, 2007).

Adsorption Studies

The adsorption behavior of Basic Red 29 on various substrates has been explored to understand its interaction with natural and engineered materials. Studies assessing the adsorption efficiency of activated carbon and conducting polymer composites for Basic Red 29 removal from aqueous solutions highlight the potential for using these materials in dye removal processes. This research suggests that certain composites can offer effective solutions for treating water contaminated with Basic Red 29, underlining the importance of material science in environmental remediation efforts (Geetha & Palanisamy, 2016).

Safety And Hazards

“C.I. Basic Red 29” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause eye irritation and is suspected of causing cancer . It is recommended to handle this chemical with care, using personal protective equipment as required .

Future Directions

A study has investigated the use of natural red clay for the removal of “C.I. Basic Red 29” dye from aqueous solutions . The study found that red clay demonstrated superior adsorption capacity for “C.I. Basic Red 29” dye removal compared with other adsorbents reported in the literature . This suggests that red clay could be a promising material for dye removal in the future .

properties

IUPAC Name

(1-methyl-2-phenylindol-3-yl)-(3-methyl-1,3-thiazol-3-ium-2-yl)diazene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N4S.ClH/c1-22-12-13-24-19(22)21-20-17-15-10-6-7-11-16(15)23(2)18(17)14-8-4-3-5-9-14;/h3-13H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAVHUWINYPPKT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=CS4)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030900
Record name C.I. Basic Red 29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Basic Red 29

CAS RN

42373-04-6, 98822-85-6
Record name Thiazolium, 3-methyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42373-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic Red 29
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042373046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolium, 3-methyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Basic Red 29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-[(1-methyl-2-phenyl-1H-indol-3-yl)azo]thiazolium chloride
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BASIC RED 29
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTJ572L493
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
Y Yavuz, AS Koparal, A Artık, ÜB Öğütveren - Desalination, 2009 - Elsevier
Ultrasonic degradation of Basic Red 29 (BR29) textile dye in the presence of Co 2+ –H 2 O 2 system was investigated in this study. The effects of presence of ultrasonic power, …
Number of citations: 31 www.sciencedirect.com
AS Koparal, Y Yavuz, C Gürel, ÜB Öğütveren - Journal of Hazardous …, 2007 - Elsevier
Electrochemical oxidation of Basic Red 29 (BR29) was studied in a bipolar trickle tower (BTT) reactor by using Raschig ring shaped boron-doped diamond (BDD) electrodes, which …
Number of citations: 149 www.sciencedirect.com
Y Yavuz, R Shahbazi, AS Koparal… - … Science and Pollution …, 2014 - Springer
The aim of this study is the treatment of Basic Red 29 (BR29) dye solution using hybrid iron-aluminum electrodes by electrocoagulation and electro-Fenton methods. The effect of …
Number of citations: 29 link.springer.com
A Koparal, Y Yavuz, C Guerel… - Journal of Hazardous …, 2007 - avesis.anadolu.edu.tr
Electrochemical oxidation of Basic Red 29 (BR29) was studied in a bipolar trickle tower (BTT) reactor by using Raschig ring shaped boron-doped diamond (BDD) electrodes, which …
Number of citations: 2 avesis.anadolu.edu.tr
HC Chu, KM Chen - Process Biochemistry, 2002 - Elsevier
The removal of basic dyes from wastewater was studied using activated sludge biomass as an adsorbent. The experimental results of COD removal (%) showed that for various basic …
Number of citations: 247 www.sciencedirect.com
TP Cameron, TJ Hughes, PE Kirby, KA Palmer… - Mutation Research …, 1985 - Elsevier
… was negative in the Salmonella assay but positive in the mouse lymphoma assay, and CI Basic Red 29 was positive in the Salmonella assay while the response in the mouse …
Number of citations: 13 www.sciencedirect.com
LF Stankowski Jr, B Lallier, C Tydrick, R Baba… - INTERNATIONAL …, 2019 - criver.com
… Ten chemicals producing discordant results in related strains were re-evaluated concurrently: altertoxin I, chlorambucil, CI basic red 29, retrorsine and 2-methylpropanenitrile in TA97/…
Number of citations: 2 www.criver.com
SW Young, JD Seok, LM Cheul - Textile Coloration and Finishing, 2005 - koreascience.kr
Cationic dyeable polyester (CDP) was produced through melt blending of cationic chips having $2 mol\% $ of sodium salt of dimethyl ester of 5-sulfoisophthalic acid (DMS salt) and …
Number of citations: 12 koreascience.kr
W Wygand Jr - Textile Chemist & Colorist, 1971 - search.ebscohost.com
… CI Basic Blue 4t CI Basic Blue 35 CI Basic Orange 211 CI Basic Orange 26 Cl Basic Red 16 CI Basic Red 18t CI Basic Red 19* CI Basic Red 29 Cl Basic Red 30 CI Basic Violet ISf Cl …
Number of citations: 2 search.ebscohost.com
Y Yavuz, R Shahbazi - Separation and Purification Technology, 2012 - Elsevier
… Electrochemical degradation and toxicity reduction of CI Basic Red 29 solution and textile … Degradation of CI Basic Red 29 solution by combined ultrasound and Co 2+ –H 2 O 2 …
Number of citations: 87 www.sciencedirect.com

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